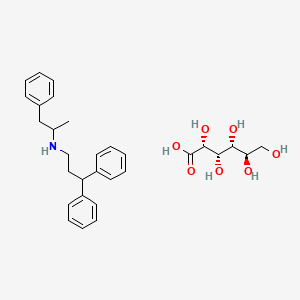
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate is an organic compound with the molecular formula C12H20O5. It is a derivative of propanedioic acid and is known for its unique structure, which includes an ethoxy group and a methylprop-2-enylidene moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
The synthesis of diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate typically involves the condensation of diethyl malonate with triethyl orthoformate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further condensation to yield the final product . The reaction conditions usually include a controlled temperature and the removal of ethanol as a byproduct.
Analyse Chemischer Reaktionen
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the α-position using alkyl halides in the presence of a base such as sodium ethoxide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common reagents used in these reactions include alkyl halides, sodium ethoxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate involves its conversion to reactive intermediates, such as enolate ions, under basic conditions . These intermediates can then participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester of propanedioic acid, commonly used in organic synthesis.
Diethyl 2-(3-ethoxyprop-2-enylidene)propanedioate: A closely related compound with a similar structure but different substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
13001-20-2 |
|---|---|
Molekularformel |
C13H20O5 |
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
diethyl 2-(3-ethoxy-2-methylprop-2-enylidene)propanedioate |
InChI |
InChI=1S/C13H20O5/c1-5-16-9-10(4)8-11(12(14)17-6-2)13(15)18-7-3/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
RJXIGOHHCYSGKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C)C=C(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)




